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molecular formula C26H23Cl2N3O B1675543 Linopirdine dihydrochloride

Linopirdine dihydrochloride

Cat. No. B1675543
M. Wt: 464.4 g/mol
InChI Key: ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04760083

Procedure details

3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one (19 g) was converted to the dihydrochloride by treatment with 40 ml 25% hydrochloric acid in ethanol. To the mixture was added 50 ml isopropanol and the solution was heated to boiling. Boiling acetone was added until thick needles just started to form (total volume of solvents: 200-250 ml). The solution was allowed to cool to room temperature, then allowed to stand overnight at 0°. The solid was filtered and washed with cold isopropanol to yield 19.5 g (84%) of the title compound; m.p. 257°-8°. (Note: degree of drying has an effect on m.p. of the dihydrochloride; very slowly increasing the temperature of the melting point apparatus gives a melting point of 275°-276°). A second crop was obtained by evaporating the filtrate, dissolving the residue in isopropanol and adding approximately an equal volume of acetone; the mixture was allowed to sit overnight at room temperature, and then 6 hours at 0° C. to yield an additional 2.8 g, m.p. 252°-253°. Recrystallization yielded 2.4 g, of the second crop: m.p. 257°-258° C. The total dihydrochloride yield was 21.9 g (94%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
84%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2([CH2:24][C:25]3[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=3)[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:9]2=[O:23])=[CH:3][CH:2]=1.C1(N)C(F)=C(F)C(F)=C(N)C=1F.[ClH:43].Cl.Cl.C(O)(C)C>C(O)C.CC(C)=O>[ClH:43].[ClH:43].[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][C:8]2([CH2:24][C:25]3[CH:26]=[CH:27][N:28]=[CH:29][CH:30]=3)[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:9]2=[O:23])=[CH:5][CH:6]=1 |f:1.2.3,8.9.10|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC1(C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O)CC1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to boiling
CUSTOM
Type
CUSTOM
Details
to form (total volume of solvents: 200-250 ml)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold isopropanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.Cl.N1=CC=C(C=C1)CC1(C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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